N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1097857
InChI:
InChI=1S/C20H22N2O3S/c1-4-12-5-6-16-17(11-21)20(26-18(16)7-12)22-19(23)13-8-14(24-2)10-15(9-13)25-3/h8-10,12H,4-7H2,1-3H3,(H,22,23)
SMILES:
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula:
C20H22N2O3S
Molecular Weight:
370.5 g/mol
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide
CAS No.:
Inhibitors
Cat. No.: VC1097857
Molecular Formula: C20H22N2O3S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H22N2O3S |
---|---|
Molecular Weight | 370.5 g/mol |
IUPAC Name | N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide |
Standard InChI | InChI=1S/C20H22N2O3S/c1-4-12-5-6-16-17(11-21)20(26-18(16)7-12)22-19(23)13-8-14(24-2)10-15(9-13)25-3/h8-10,12H,4-7H2,1-3H3,(H,22,23) |
Standard InChI Key | KDNBJJFZOPJVTD-UHFFFAOYSA-N |
SMILES | CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES | CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC |
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